3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Overview
Description
The compound “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile” is likely to be a bicyclic compound with a benzyl group and a carbonitrile group attached. The “azabicyclo[3.1.0]hexane” part suggests a bicyclic structure with a nitrogen atom incorporated in it .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a bicyclic ring system containing a nitrogen atom (aza-), a benzyl group (benzyl-), and a carbonitrile group (-carbonitrile). The “[3.1.0]” in “azabicyclo[3.1.0]hexane” refers to the number of atoms in the three parts of the bicycle, excluding the atoms at the bridgeheads .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonitrile and benzyl groups, as well as the nitrogen in the ring. The carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis, reduction, or nucleophilic addition. The benzyl group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbonitrile group could increase its polarity and potentially its boiling point. The bicyclic structure could influence its conformational stability .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHSMHNKEIRAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480140 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |
CAS RN |
56062-59-0 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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